S-hexanoyl-4'-phosphopantetheine
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Overview
Description
S-hexanoyl-4'-phosphopantetheine is an S-acyl-4'-phosphopantetheine obtained by formal condensation of the thiol group of D-pantetheine 4'-phosphate with the carboxy group of hexanoic acid. It has a role as a mouse metabolite. It derives from a hexanoic acid. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Catalytic Mechanisms in Enzymatic Processes
S-hexanoyl-4'-phosphopantetheine plays a crucial role in enzymatic processes. For instance, phosphopantetheine adenylyltransferase (PPAT), an enzyme essential in the coenzyme A pathway, facilitates the transfer of an adenylyl group from ATP to 4'-phosphopantetheine in the presence of magnesium. Studies have revealed structural details of the catalytic center in PPAT, elucidating the specific roles of individual amino acid residues in substrate binding and catalysis (Izard, 2002); (Izard & Geerlof, 1999).
Antibacterial Properties
This compound and its related compounds have shown potential as antibacterial agents. A study has demonstrated that certain molecules targeting the CoA biosynthesis pathway, where phosphopantetheine is a key element, can act as potent antimicrobials. This highlights the potential of targeting CoA biosynthesis and related enzymes for developing new antibiotics (Gomez-Rodriguez et al., 2020).
Role in Polyketide Synthesis
In polyketide synthesis, the acylation of type II PKS ACPs is significant, where phosphopantetheine plays a crucial role. Challenges in specific chemical acylation due to the presence of an exposed cysteine residue and intramolecular disulfide formation highlight the complex nature of phosphopantetheine's role in these biosynthetic processes (Crosby et al., 1998).
Human Enzyme Functionality
In humans, a 4′-phosphopantetheine transferase has been identified and characterized, which can transfer the 4′-phosphopantetheine moiety of coenzyme A to various carrier proteins in both cytosolic and mitochondrial compartments. This underlines the broad specificity and versatility of phosphopantetheine in human metabolic processes (Joshi et al., 2003).
Structural Insights
Structural studies of phosphopantetheine adenylyltransferase (PPAT) from various organisms, including Mycobacterium tuberculosis, have provided insight into the enzyme’s mechanism of ligand binding and the structural changes it undergoes upon ligand interaction, illuminating the dynamics of phosphopantetheine’s interactions at a molecular level (Morris & Izard, 2004).
Binding Site Diversity
The diversity in binding sites for phosphopantetheine is evident in different enzymes. For instance, in PPAT complexed with CoA, distinct binding modes for phosphate moiety and adenylyl moieties have been observed, demonstrating the complex nature of phosphopantetheine's interactions in biochemical pathways (Izard, 2003).
Properties
Molecular Formula |
C17H33N2O8PS |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] hexanethioate |
InChI |
InChI=1S/C17H33N2O8PS/c1-4-5-6-7-14(21)29-11-10-18-13(20)8-9-19-16(23)15(22)17(2,3)12-27-28(24,25)26/h15,22H,4-12H2,1-3H3,(H,18,20)(H,19,23)(H2,24,25,26)/t15-/m0/s1 |
InChI Key |
KGMBPSVUBJAAEN-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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